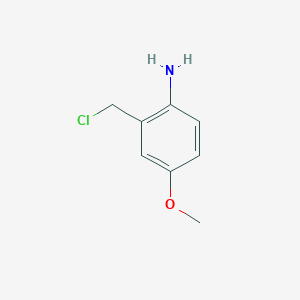
2-(chloromethyl)-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(chloromethyl)-4-methoxyaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of benzyl chloride, where the benzene ring is substituted with an amino group at the 2-position and a methoxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-methoxyaniline typically involves the chlorination of 2-Amino-5-methoxybenzyl alcohol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the alcohol to the chloride.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The choice of chlorinating agent and reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
化学反応の分析
Types of Reactions
2-(chloromethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzylamine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 2-Amino-5-methoxybenzyl azide, 2-Amino-5-methoxybenzyl thiocyanate, and 2-Amino-5-methoxybenzyl methoxide.
Oxidation: Products include 2-Nitro-5-methoxybenzyl chloride and 2-Nitroso-5-methoxybenzyl chloride.
Reduction: The major product is 2-Amino-5-methoxybenzylamine.
科学的研究の応用
2-(chloromethyl)-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
作用機序
The mechanism of action of 2-(chloromethyl)-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The amino and methoxy groups can interact with specific molecular targets, modulating their activity. For example, the compound may inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding pockets.
類似化合物との比較
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
2-Amino-4-methoxybenzyl chloride: The methoxy group is at the 4-position instead of the 5-position.
2-Amino-5-methoxybenzyl alcohol: The alcohol derivative of the compound.
Uniqueness
2-(chloromethyl)-4-methoxyaniline is unique due to the presence of both amino and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific positioning of these groups can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5,10H2,1H3 |
InChIキー |
AWUQKTSPRJBWCX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


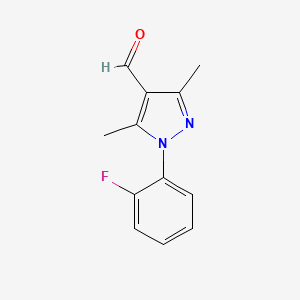
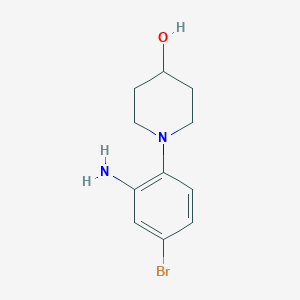
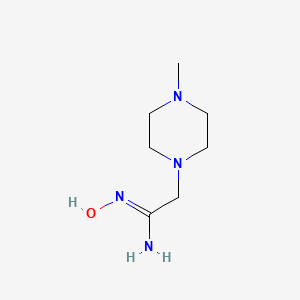

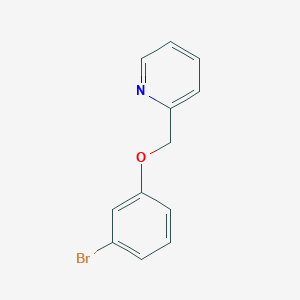
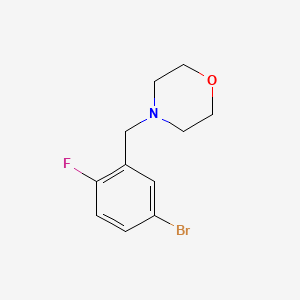

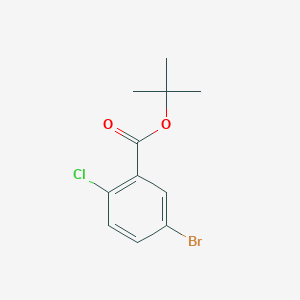
![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)
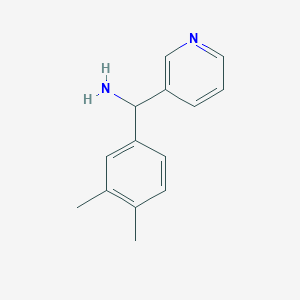
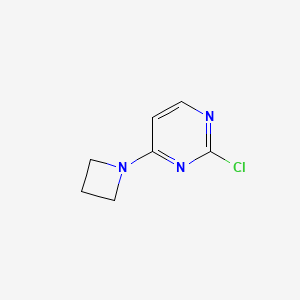

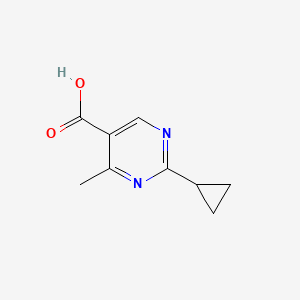
![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
